molecular formula C9H19ClN2 B11720879 1-(Azetidin-3-ylmethyl)piperidine hydrochloride

1-(Azetidin-3-ylmethyl)piperidine hydrochloride

Cat. No.: B11720879
M. Wt: 190.71 g/mol
InChI Key: VMPVLGJQNQKQLP-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is a compound that features a combination of azetidine and piperidine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperidine is a six-membered nitrogen-containing heterocycle. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The Suzuki–Miyaura cross-coupling reaction is one such method used for the diversification of novel heterocyclic amino acid derivatives .

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or piperidine rings.

    Substitution: Both the azetidine and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows the compound to interact with various biological targets, potentially leading to therapeutic effects. The piperidine ring, on the other hand, is a common pharmacophore in drug design and contributes to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Azetidin-3-yl)methyl]piperidine hydrochloride is unique due to the combination of azetidine and piperidine rings in its structure. This dual-ring system provides a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-2-4-11(5-3-1)8-9-6-10-7-9;/h9-10H,1-8H2;1H

InChI Key

VMPVLGJQNQKQLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CNC2.Cl

Origin of Product

United States

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